REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][NH:6][C:7]1[C:12]([C:13]#[N:14])=[CH:11][CH:10]=[CH:9][N:8]=1)C.C[O-].[Na+]>[Ni].CO>[NH:6]1[C:7]2[N:8]=[CH:9][CH:10]=[CH:11][C:12]=2[CH2:13][NH:14][C:4](=[O:3])[CH2:5]1 |f:1.2|
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNC1=NC=CC=C1C#N)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Sodium methoxide
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with anhydrous methanol (4×50 mL)
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was purged with argon for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the argon purge
|
Type
|
CUSTOM
|
Details
|
(5 min)
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
The reaction flask was charged with H2
|
Type
|
ADDITION
|
Details
|
Dilute HCl (16.3 mL of a 1 M solution) was added
|
Type
|
CUSTOM
|
Details
|
the flask was purged with argon for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered through celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with 1:1 methanol/water
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(NCC2=C1N=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |